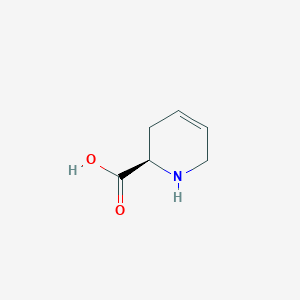![molecular formula C25H34BrPSi2 B13743517 [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is a chemical compound with the molecular formula C28H37BrP. It is a phosphonium salt that is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Méthodes De Préparation
The synthesis of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with [Bis(trimethylsilyl)methyl]bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common reagents used in these reactions include strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran. The major products formed from these reactions are alkenes, phosphine oxides, and new phosphonium salts .
Applications De Recherche Scientifique
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. it is unique in that it contains the [Bis(trimethylsilyl)methyl] group, which can provide additional steric and electronic effects that can influence the reactivity and selectivity of the Wittig reaction .
Similar compounds include:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Propriétés
Formule moléculaire |
C25H34BrPSi2 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H34PSi2.BrH/c1-27(2,3)25(28(4,5)6)26(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24;/h7-21,25H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
BKDPLOKWBAXDPS-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




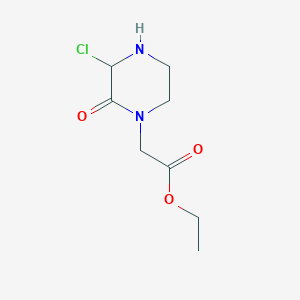
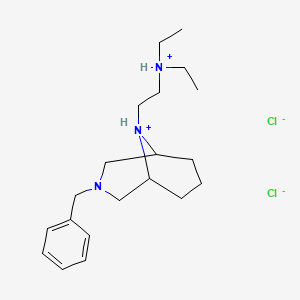

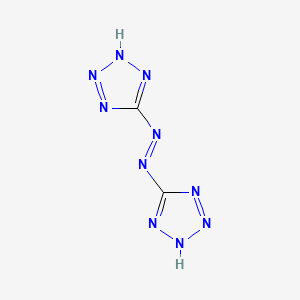
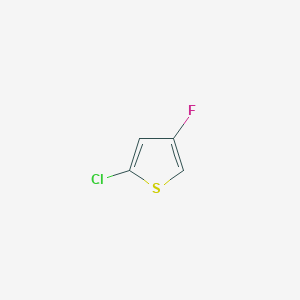



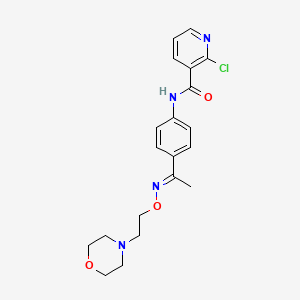

![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
